molecular formula C18H19N3O4S B590211 Omeprazole Acid-d3 Methyl Ester Sulfide CAS No. 1329797-04-7

Omeprazole Acid-d3 Methyl Ester Sulfide

Cat. No.: B590211
CAS No.: 1329797-04-7
M. Wt: 376.445
InChI Key: LIIBPAIRGUTVPL-BMSJAHLVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Omeprazole Acid-d3 Methyl Ester Sulfide involves multiple steps, starting from the basic structure of omeprazole. The deuterium labeling is typically introduced through specific chemical reactions that replace hydrogen atoms with deuterium. Common solvents used in the synthesis include chloroform and dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is often produced as a highly purified brown solid .

Chemical Reactions Analysis

Types of Reactions

Omeprazole Acid-d3 Methyl Ester Sulfide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides, while reduction reactions may yield sulfides .

Scientific Research Applications

Omeprazole Acid-d3 Methyl Ester Sulfide is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

Omeprazole Acid-d3 Methyl Ester Sulfide exerts its effects by inhibiting the H+/K+ ATPase enzyme system found in the gastric parietal cells. This enzyme system is responsible for the final step in the production of gastric acid. By inhibiting this system, the compound effectively reduces the secretion of stomach acid . The molecular targets involved include the proton pumps located in the stomach lining .

Properties

CAS No.

1329797-04-7

Molecular Formula

C18H19N3O4S

Molecular Weight

376.445

IUPAC Name

methyl 4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfanylmethyl]pyridine-3-carboxylate

InChI

InChI=1S/C18H19N3O4S/c1-10-15(19-8-12(16(10)24-3)17(22)25-4)9-26-18-20-13-6-5-11(23-2)7-14(13)21-18/h5-8H,9H2,1-4H3,(H,20,21)/i2D3

InChI Key

LIIBPAIRGUTVPL-BMSJAHLVSA-N

SMILES

CC1=C(C(=CN=C1CSC2=NC3=C(N2)C=C(C=C3)OC)C(=O)OC)OC

Synonyms

4-Methoxy-6-[[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl]-5-methyl-3-pyridinecarboxylic Acid-d3 Methyl Ester; 

Origin of Product

United States

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